3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and an oxazolidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the quinoxaline derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is further reacted with oxazolidine-2,4-dione to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The piperidine ring may enhance the compound’s binding affinity to its targets, while the oxazolidine-2,4-dione structure could contribute to its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and are known for their diverse biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are widely used in pharmaceuticals for their bioactivity.
Oxazolidine-2,4-dione derivatives: These compounds are known for their stability and are used in various chemical applications.
Uniqueness
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties.
Properties
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-10-25-17(24)21(15)12-3-7-20(8-4-12)16(23)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNZNWTUSVHPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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